molecular formula C9H13NO2 B089211 L-alpha-Methyldopamine CAS No. 14513-20-3

L-alpha-Methyldopamine

Cat. No. B089211
CAS RN: 14513-20-3
M. Wt: 167.2 g/mol
InChI Key: KSRGADMGIRTXAF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-alpha-Methyldopamine, also known as L-α-MeDA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. In recent years, L-α-MeDA has been studied extensively for its biochemical and physiological effects, as well as its potential use in the treatment of various medical conditions.

Mechanism Of Action

L-alpha-Methyldopamineα-MeDA works by increasing dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. By increasing dopamine levels, L-alpha-Methyldopamineα-MeDA can help alleviate symptoms of medical conditions such as Parkinson's disease, schizophrenia, and ADHD.

Biochemical And Physiological Effects

L-alpha-Methyldopamineα-MeDA has been shown to have several biochemical and physiological effects. In addition to increasing dopamine levels in the brain, L-alpha-Methyldopamineα-MeDA has been shown to increase the release of other neurotransmitters such as norepinephrine and serotonin. L-alpha-Methyldopamineα-MeDA has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One advantage of using L-alpha-Methyldopamineα-MeDA in lab experiments is that it is a synthetic compound, which means that its purity and concentration can be precisely controlled. This makes it easier to study the compound's effects on biological systems. One limitation of using L-alpha-Methyldopamineα-MeDA in lab experiments is that it is a relatively new compound, and there is still much to be learned about its effects on the body.

Future Directions

There are several future directions for research on L-alpha-Methyldopamineα-MeDA. One area of research is the development of new therapeutic applications for the compound. For example, L-alpha-Methyldopamineα-MeDA may have potential as a treatment for depression, anxiety, and addiction. Another area of research is the study of L-alpha-Methyldopamineα-MeDA's effects on different populations, such as children and the elderly. Additionally, researchers may investigate the potential side effects of L-alpha-Methyldopamineα-MeDA and ways to mitigate these effects.

Synthesis Methods

L-alpha-Methyldopamineα-MeDA can be synthesized through a series of chemical reactions, starting with the precursor compound L-alpha-MethyldopamineDOPA. L-alpha-MethyldopamineDOPA is first converted to dopamine using the enzyme dopa decarboxylase. Dopamine is then methylated using the enzyme catechol-O-methyltransferase (COMT) to produce L-alpha-Methyldopamineα-MeDA.

Scientific Research Applications

L-alpha-Methyldopamineα-MeDA has been studied for its potential use in the treatment of several medical conditions, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, L-alpha-Methyldopamineα-MeDA has been shown to increase dopamine levels in the brain, which can help alleviate symptoms such as tremors and rigidity. In schizophrenia, L-alpha-Methyldopamineα-MeDA has been studied for its potential to improve cognitive function and reduce negative symptoms. In ADHD, L-alpha-Methyldopamineα-MeDA has been shown to improve attention and reduce hyperactivity.

properties

CAS RN

14513-20-3

Product Name

L-alpha-Methyldopamine

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

4-[(2S)-2-aminopropyl]benzene-1,2-diol

InChI

InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3/t6-/m0/s1

InChI Key

KSRGADMGIRTXAF-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)O)O)N

SMILES

CC(CC1=CC(=C(C=C1)O)O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)N

Origin of Product

United States

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